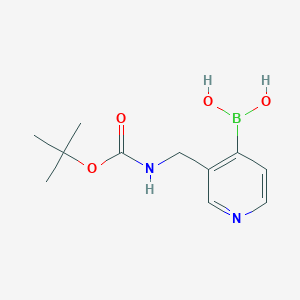

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid

描述

The compound (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is a chemical species that features a pyridine ring, a boronic acid group, and a tert-butoxycarbonyl (Boc) protected amino group. This structure suggests that it could be involved in cross-coupling reactions and may serve as an intermediate in the synthesis of more complex organic molecules.

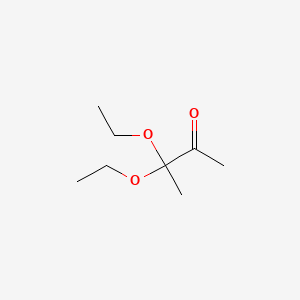

Synthesis Analysis

The synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters is relevant to the synthesis of our compound of interest. A novel protocol has been developed that achieves high yields of up to 94% using palladium acetate and triphenylphosphine as a catalyst system, with dioxane as a solvent. This method is applicable to a wide range of substrates, including pyridines, which is the core structure of our compound .

Molecular Structure Analysis

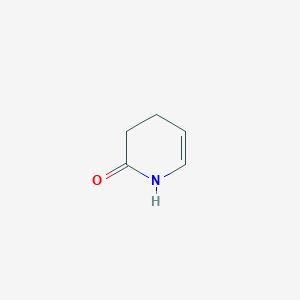

While the specific molecular structure of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is not detailed in the provided papers, the general structure of pyrrolidine-2,4-diones has been studied. These compounds can be acylated at C-3, and the resulting structures have been analyzed using X-ray crystallography, which provides insights into the molecular conformation and the stereochemistry of such compounds .

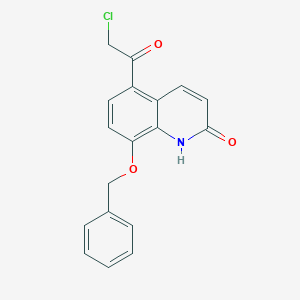

Chemical Reactions Analysis

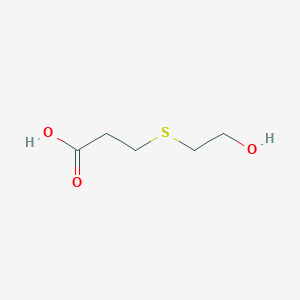

The chemical reactivity of compounds similar to our compound of interest involves acylation reactions. Pyrrolidine-2,4-diones, which share some structural features with our compound, can be acylated using acid chlorides in the presence of Lewis acids. The most efficient protocol involves boron trifluoride–diethyl ether as the Lewis acid . This suggests that the boronic acid group in our compound could also participate in similar Lewis acid-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid are not directly reported in the provided papers. However, the properties of tert-butyl esters and pyrrolidine-2,4-diones, which are structurally related, have been studied. Tert-butyl esters are generally stable under a variety of conditions and can be synthesized in high yields . Pyrrolidine-2,4-diones are sensitive to isomerization during O-acylation reactions , which may imply that our compound could also exhibit sensitivity to reaction conditions that promote isomerization.

科学研究应用

Divergent and Solvent-Dependent Reactions

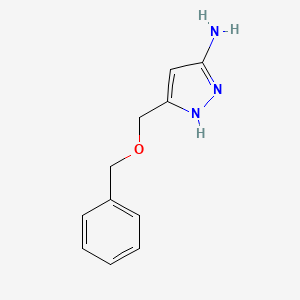

Researchers have explored the divergent synthesis of several compounds starting from related tert-butyloxycarbonyl derivatives. For instance, Rossi et al. (2007) discovered that by choosing specific solvents and temperatures, one could synthesize diverse compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles from 1-tert-butyloxycarbonyl derivatives. This study provides insights into the reaction mechanisms and product distributions, demonstrating the versatility of these compounds in synthesis (Rossi et al., 2007).

Efficient Catalyst for N-tert-Butoxycarbonylation

Another study by Heydari et al. (2007) focused on using heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This approach is notable for its efficiency and environmental friendliness, highlighting an application in peptide synthesis where N-Boc amino acids are crucial (Heydari et al., 2007).

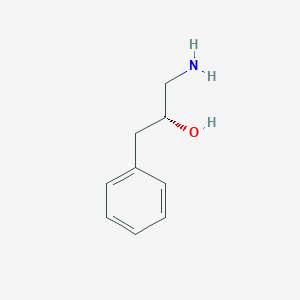

Method for Introducing N-Boc Groups

In the context of amino acid protection, Vorbrüggen (2008) described a method for introducing the Boc group into a hindered amino acid using tert-butyloxycarbonyl chloride. This method is suitable for large-scale preparations, showcasing the utility of tert-butyloxycarbonyl derivatives in the synthesis of protected amino acids (Vorbrüggen, 2008).

Synthesis of Protected Amino Acid Derivatives

Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids. This process utilized tert-butyloxycarbonyl (Boc) moieties and highlighted the application of such compounds in the synthesis of complex amino acids (Temperini et al., 2020).

Boc Migration Mechanism and Application

Xue and Silverman (2010) reported on the N→O tert-butyloxycarbonyl (Boc) migration in imides, detailing a unique mechanism involving a nine-membered cyclic transition state. This study demonstrates the intricate reaction pathways possible with tert-butyloxycarbonyl derivatives (Xue & Silverman, 2010).

Directed C-H Bond Amination

Wippich et al. (2016) demonstrated the efficient introduction of N-Boc protected amino groups into various organic compounds using N-tert-butoxycarbonyl azide. This method was applied in the syntheses of complex alkaloids, showcasing the versatility of Boc-protected compounds in organic synthesis (Wippich et al., 2016).

未来方向

属性

IUPAC Name |

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-8-6-13-5-4-9(8)12(16)17/h4-6,16-17H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBZYJMXFLKZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451378 | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid | |

CAS RN |

433969-29-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-borono-3-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433969-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。